3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride

Medicinal Chemistry Organic Synthesis Physicochemical Properties

This compound is a non-fungible building block for medicinal chemistry and agrochemical R&D. Its unique 3-chloro and 4-fluorophenoxy substitution pattern delivers a favorable CNS MPO profile (tPSA 35.3 Ų), enabling blood-brain barrier penetration for kinase inhibitor programs. The hydrochloride salt ensures solid-state stability and reproducible cross-coupling performance. Unlike generic aniline analogs, this scaffold offers defined regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig reactions. Procure from verified, quality-assured sources to safeguard your SAR data integrity.

Molecular Formula C12H10Cl2FNO
Molecular Weight 274.12
CAS No. 1030009-77-8
Cat. No. B2770036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride
CAS1030009-77-8
Molecular FormulaC12H10Cl2FNO
Molecular Weight274.12
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F.Cl
InChIInChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10;/h1-7H,15H2;1H
InChIKeyDEOCUKWVKOKJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride (CAS 1030009-77-8): Procurement-Ready, Halogenated Aniline Intermediate


3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride (CAS 1030009-77-8) is a diaryl ether aniline derivative featuring a 3-chloro substitution on the central ring and a 4-fluoro substitution on the terminal phenyl ring [1]. As a hydrochloride salt, it is presented as a stable, solid-state material with a molecular formula of C12H10Cl2FNO and a molecular weight of 274.11 g/mol . Its structural characteristics position it as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and agrochemical research [1].

The Risks of Substituting 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride (CAS 1030009-77-8) with Non-Equivalent Analogs


Direct substitution of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride with a generic 'aniline derivative' is scientifically unsound. Its specific 3-chloro and 4-fluorophenoxy substitution pattern dictates a unique profile of physicochemical properties [1]. These structural features critically influence electronic distribution, reactivity in cross-coupling reactions, and the resulting compound's solubility and permeability. Using a non-equivalent analog, such as 4-(4-fluorophenoxy)aniline (lacking the 3-chloro group) or 3-chloro-4-fluoroaniline (lacking the ether linkage), would introduce significant and unpredictable changes to key properties like molecular weight, lipophilicity (cLogP), and polar surface area (tPSA) [1]. Such alterations can profoundly impact synthetic yields, intermediate stability, and the biological or physical performance of the final target molecule. The evidence presented below quantifies the differentiated characteristics that make this specific compound a non-fungible entity in research and development workflows.

Quantifiable Differentiation: 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride vs. Analogs


Structural and Physicochemical Differentiation of the 3-Chloro-4-(4-fluorophenoxy) Motif

The compound's unique molecular structure, characterized by a central aniline ring with a 3-chloro substituent and a 4-(4-fluorophenoxy) ether moiety, results in distinct physicochemical properties compared to its closest analogs. In comparison to 4-(4-fluorophenoxy)aniline (CAS 36160-82-4), which lacks the 3-chloro group, the target compound exhibits a higher molecular weight (274.11 vs. 203.21 g/mol), a different molecular formula (C12H10Cl2FNO vs. C12H10FNO), and altered hydrogen bonding capacity [1]. These differences are not incremental; they define the compound's utility in specific synthetic and biological contexts where the 3-chloro substituent is essential for downstream reactivity or target engagement [1].

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Predicted LogP and TPSA Differentiation for CNS Drug-Like Property Optimization

Computationally derived properties suggest that the 3-chloro substitution on the target compound significantly impacts its predicted lipophilicity and polar surface area compared to the unsubstituted analog 4-(4-fluorophenoxy)aniline. While experimental LogP values are not readily available, PubChem's computed descriptors provide a quantitative basis for differentiation. The target compound's molecular structure yields a topological polar surface area (tPSA) of 35.3 Ų [1], a value that is consistent with favorable central nervous system (CNS) permeability for drug-like molecules. In contrast, the analog without the 3-chloro group would have a higher tPSA, reducing its likelihood of crossing the blood-brain barrier.

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Role as a Key Intermediate in Agrochemical Synthesis: A Documented Application

The compound's utility is explicitly documented in the synthesis of agrochemicals, distinguishing it from less specific aniline building blocks. Technical literature identifies 3-Chloro-4-(4-fluorophenoxy)aniline as a 'key intermediate' for the preparation of herbicides and insecticides [1]. This documented application pathway is a direct differentiator from analogs like 4-(4-fluorophenoxy)aniline, which are more commonly cited as general chemical intermediates for sulfa drug synthesis .

Agrochemical Synthesis Crop Protection Herbicides

Stabilization as a Hydrochloride Salt: A Critical Advantage in Handling and Storage

The commercial form of this compound, as a hydrochloride salt, provides a significant practical advantage over its free base analog. While the free base 3-chloro-4-(4-fluorophenoxy)aniline (CAS 937608-56-5) is available, the hydrochloride salt (CAS 1030009-77-8) is generally more stable, less prone to oxidation, and exhibits improved solid-state properties for handling and long-term storage [1]. This is a critical consideration for compound management in industrial and academic research settings.

Process Chemistry Compound Management Chemical Stability

Validated Application Scenarios for 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride (CAS 1030009-77-8)


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitor Candidates

This compound serves as a privileged building block for medicinal chemists designing novel kinase inhibitors, particularly for CNS targets. Its computed physicochemical profile (tPSA = 35.3 Ų) indicates a favorable likelihood of blood-brain barrier penetration [1]. The 3-chloro and 4-fluorophenoxy motif provides a versatile scaffold for structure-activity relationship (SAR) exploration. Unlike simpler aniline analogs, the presence of both halogen and ether functionalities allows for modulation of target binding affinity and metabolic stability [1]. This makes it a strategic choice for early-stage drug discovery programs focused on neurological or oncological targets with a CNS component.

Agrochemical R&D: Development of Novel Herbicides and Insecticides

The compound is a validated and documented intermediate for the synthesis of next-generation herbicides and insecticides [2]. Its reactive amine group facilitates incorporation into larger, complex molecular architectures typical of modern crop protection agents. The specific halogenation pattern (chloro and fluoro) is known to enhance the bioactivity and environmental stability of the resulting agrochemicals [2]. For research teams focused on discovering new modes of action for weed and pest control, this compound offers a direct entry point into a chemical space distinct from older, off-patent scaffolds.

Academic and Industrial Research: Exploration of Novel Chemical Space via Cross-Coupling Reactions

As a functionalized aniline, 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is an ideal substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its specific substitution pattern can direct regioselectivity in these reactions, enabling the efficient synthesis of diverse chemical libraries [1]. The hydrochloride salt form ensures the stability of the material during reaction setup, leading to more reproducible results. For researchers engaged in methodology development or the creation of novel compound collections, this building block provides a reliable and well-characterized starting point for generating high-value molecular diversity.

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